

# An In-depth Technical Guide to C.I. Reactive Violet 1

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## Compound of Interest

Compound Name: Reactive violet 1

Cat. No.: B577942

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## Abstract

C.I. **Reactive Violet 1** is a significant member of the reactive dye family, prized for its ability to form strong, permanent covalent bonds with textile fibers. This characteristic imparts excellent wash fastness to dyed materials, making it a staple in the textile industry for coloring cellulosic and protein-based fabrics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and application of **Reactive Violet 1**. It is intended to serve as a detailed resource for researchers and professionals in chemistry, materials science, and related fields.

## Chemical Structure and Identity

**Reactive Violet 1** is classified as a monoazo, metal-complex reactive dye.<sup>[1]</sup> Its intricate molecular architecture is central to its vibrant purple hue and its reactivity. The core structure features an azo chromophore (-N=N-), which is responsible for its color.<sup>[2]</sup> This is linked to a monochlorotriazine (MCT) reactive group, which enables the covalent attachment to fibers.<sup>[1]</sup> The presence of multiple sulfonic acid (-SO<sub>3</sub>H) groups ensures its solubility in water, a critical property for the dyeing process. Furthermore, the molecule is complexed with a copper ion, which enhances the brightness and light fastness of the dye.<sup>[1]</sup>

The IUPAC name for the copper complex is 3-[(3-chloro-2-hydroxy-5-sulfophenyl)diaz-enyl]-5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic

acid;copper.[1]

## Physicochemical and Spectroscopic Properties

Quantitative data for C.I. **Reactive Violet 1** is not extensively available in public literature. The following tables summarize the known properties. Discrepancies in molecular formula and weight likely arise from reporting the free acid form versus a salt form (e.g., sodium salt).

Table 1: General and Physicochemical Properties of C.I. **Reactive Violet 1**

Property	Value	Reference(s)
Common Name	Reactive Violet 1	[3]
C.I. Name	C.I. Reactive Violet 1	[3]
C.I. Number	182130	[2]
CAS Number	12239-45-1	[3]
Molecular Formula	C <sub>25</sub> H <sub>17</sub> Cl <sub>2</sub> Cu <sub>2</sub> N <sub>7</sub> O <sub>14</sub> S <sub>4</sub> (Copper Complex) C <sub>25</sub> H <sub>13</sub> Cl <sub>2</sub> N <sub>7</sub> Na <sub>4</sub> O <sub>14</sub> S <sub>4</sub> (Tetrasodium Salt)	[4] [3]
Molecular Weight	965.70 g/mol (Copper Complex) 926.54 g/mol (Tetrasodium Salt)	[1] [3]
Appearance	Bright purple powder	[3]
Solubility	Soluble in water	[5]
Melting Point	Data not available	
Boiling Point	Data not available	

Table 2: Spectroscopic Properties of C.I. **Reactive Violet 1**

Property	Value	Reference(s)
Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ )	545 nm	[6]
Molar Extinction Coefficient ( $\epsilon$ )	Data not available	
Infrared (IR) Spectrum	Characteristic peaks for azo groups, sulfonic acid groups, and aromatic rings are expected.	[7]
Nuclear Magnetic Resonance (NMR) Spectrum	Data not available	

## Synthesis of Reactive Violet 1

The synthesis of **Reactive Violet 1** is a multi-step process rooted in established organic chemistry reactions.[2] It involves the formation of the azo chromophore followed by the introduction of the reactive monochlorotriazine group and subsequent metal complexation.

## Generalized Experimental Protocol for Synthesis

The following is a generalized protocol based on the known manufacturing methods for monochlorotriazine reactive dyes.[1][3]

### Step 1: Diazotization of the Aromatic Amine

- 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is suspended in water and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite is added dropwise while maintaining the low temperature.
- Hydrochloric acid is added to generate nitrous acid in situ, leading to the formation of the corresponding diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

### Step 2: Azo Coupling

- In a separate vessel, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate solution).
- The freshly prepared diazonium salt solution from Step 1 is slowly added to the alkaline H-acid solution, maintaining a low temperature and alkaline pH.
- The electrophilic diazonium salt attacks the electron-rich naphthalene ring of the H-acid, forming the monoazo dye intermediate.

#### Step 3: First Condensation with Cyanuric Chloride

- The monoazo dye intermediate is reacted with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
- This nucleophilic substitution reaction typically occurs under controlled pH and temperature conditions, where one of the chlorine atoms on the triazine ring is displaced by the amino group of the H-acid portion of the dye.

#### Step 4: Second Condensation

- 3-Aminobenzenesulfonic acid is then added to the reaction mixture.
- Under adjusted pH and temperature, a second chlorine atom on the triazine ring is substituted by the amino group of 3-aminobenzenesulfonic acid.

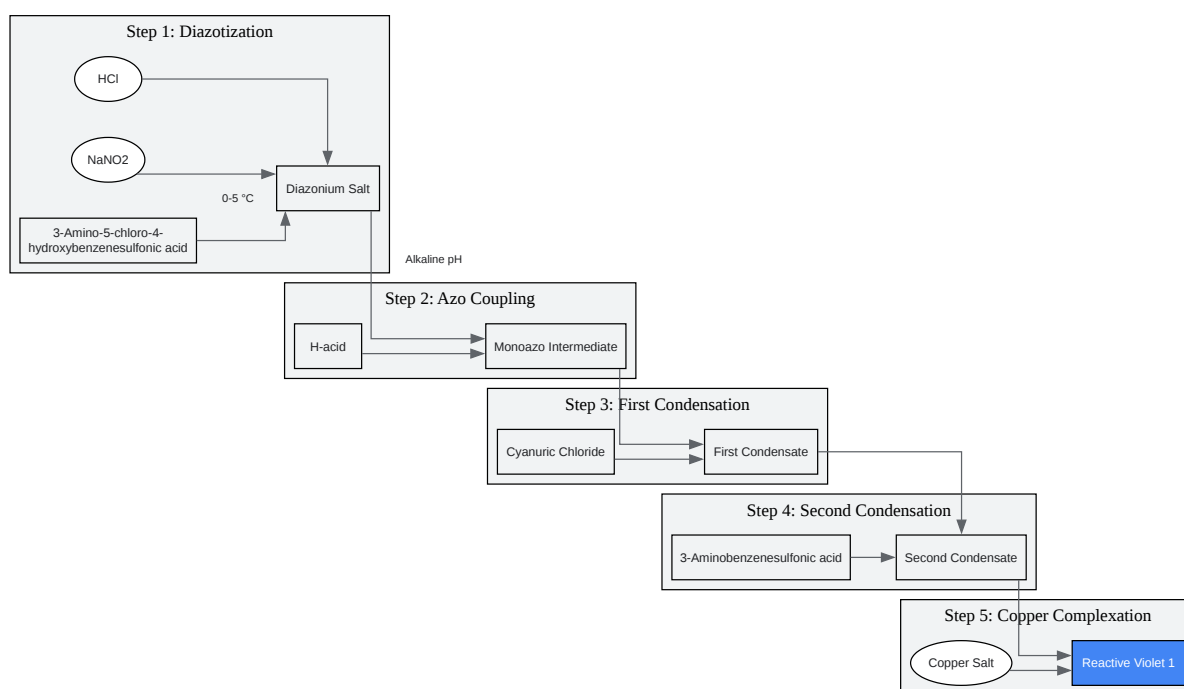
#### Step 5: Copper Complexation

- A solution of a copper salt (e.g., copper sulfate) is added to the reaction mixture.
- The reaction conditions are adjusted to facilitate the formation of a 1:1 copper complex with the dye molecule. This step is crucial for achieving the desired bright violet shade and enhancing the light fastness of the dye.

#### Step 6: Isolation and Purification

- The final dye product is typically isolated by salting out with sodium chloride.
- The precipitated dye is then filtered, washed, and dried.

## Synthesis Workflow Diagram



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Synthesis workflow for **Reactive Violet 1**.

## Application in Textile Dyeing

**Reactive Violet 1** is primarily used for dyeing cellulosic fibers such as cotton and linen, as well as protein fibers like wool and silk. The dyeing process relies on the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of cellulose or the amino groups of protein fibers.

## Mechanism of Covalent Bonding with Cellulose

The reaction between **Reactive Violet 1** and cellulose is a nucleophilic substitution reaction.<sup>[7]</sup> Under alkaline conditions, the hydroxyl groups of the cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions ( $\text{Cell-O}^-$ ). These cellulosate ions then attack the electrophilic carbon atom of the triazine ring, displacing the chlorine atom and forming a stable ether linkage between the dye and the fiber.

## Generalized Experimental Protocol for Dyeing Cotton

The following is a generalized protocol for the exhaust dyeing of cotton with **Reactive Violet 1**.

Materials:

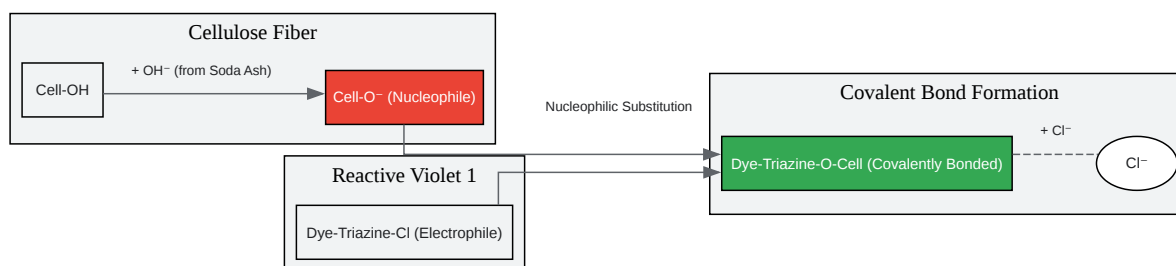
- Cotton fabric
- **Reactive Violet 1**
- Sodium chloride (Glauber's salt)
- Sodium carbonate (soda ash)
- Water

Procedure:

- Preparation of the Dyebath: The dyebath is prepared with water, and the required amount of **Reactive Violet 1** is dissolved in it.
- Scouring of Fabric: The cotton fabric is first scoured (washed) to remove any impurities and then wetted before introducing it to the dyebath.

- Dyeing - Exhaustion Phase:
  - The wetted fabric is introduced into the dyebath.
  - The temperature is gradually raised.
  - Sodium chloride is added in portions. The salt acts as an electrolyte to reduce the negative charge on the surface of the cotton fiber, thereby promoting the exhaustion (adsorption) of the anionic dye onto the fiber.
- Dyeing - Fixation Phase:
  - After the exhaustion phase, sodium carbonate (soda ash) is added to the dyebath. This raises the pH of the dyebath to the alkaline range (typically pH 10.5-11.5).
  - The alkaline conditions facilitate the formation of cellulosate ions on the cotton fiber, which then react with the monochlorotriazine group of the dye to form a covalent bond.
  - The dyeing is continued at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure maximum fixation.
- After-treatment:
  - The dyed fabric is rinsed with cold water to remove unfixed dye.
  - A soaping treatment is carried out at a high temperature with a detergent to remove any hydrolyzed and loosely bound dye, ensuring good wash fastness.
  - The fabric is then rinsed thoroughly and dried.

## Dyeing Mechanism Diagram



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Mechanism of covalent bonding between **Reactive Violet 1** and cellulose.

## Degradation of Reactive Violet 1

The stability of reactive dyes like **Reactive Violet 1** makes them persistent in the environment, posing challenges for wastewater treatment. Research has focused on advanced oxidation processes (AOPs) for their degradation. Studies have shown that processes like UV/H<sub>2</sub>O<sub>2</sub> can effectively decolorize and mineralize **Reactive Violet 1** in aqueous solutions.<sup>[6]</sup> These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack and break down the complex dye molecule.

## Signaling Pathways

There is no information available in the scientific literature to suggest that C.I. **Reactive Violet 1** is involved in any biological signaling pathways. As a synthetic dye designed for industrial applications in textiles, it has not been developed for or studied in the context of pharmacological or biological signaling.

## Conclusion

C.I. **Reactive Violet 1** is a well-established reactive dye with significant commercial importance in the textile industry. Its chemical structure, characterized by a copper-complexed azo chromophore and a monochlorotriazine reactive group, provides a vibrant violet color with excellent fastness properties. The synthesis of this dye involves a series of well-defined organic



reactions, and its application in dyeing relies on the formation of a robust covalent bond with the substrate. While effective as a colorant, its stability presents environmental challenges, prompting research into effective degradation methods. This guide provides a foundational understanding of the key technical aspects of **Reactive Violet 1** for professionals in relevant scientific and industrial fields.

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## References

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